molecular formula C6H7F2NS B1493049 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine CAS No. 1555527-48-4

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B1493049
CAS No.: 1555527-48-4
M. Wt: 163.19 g/mol
InChI Key: KMJVIXOIXVHJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a thiophene ring and two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde as the starting material.

  • Formation of Intermediate: The aldehyde group is converted to an amine group through reductive amination.

  • Fluorination: The intermediate is then subjected to fluorination to introduce the difluoro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Thiophene-2-carboxylic acid derivatives.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Substituted thiophenes with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is unique due to its difluoro group and thiophene ring structure. Similar compounds include:

  • 2,2-Difluoro-2-(phenyl)ethan-1-amine: Similar structure but with a phenyl ring instead of thiophene.

  • 2-(Thiophen-2-yl)ethan-1-amine: Lacks the difluoro group.

  • 2,2-Difluoroethan-1-amine: Lacks the thiophene ring.

Properties

IUPAC Name

2,2-difluoro-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NS/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJVIXOIXVHJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 2
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 3
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 4
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 5
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 6
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.